3-Nitroso-n-acetyl-l-tyrosine
Description
Chemical Synthesis Protocols for N-acetyl-L-tyrosine Derivatization
The foundational step for many synthetic routes is the preparation of the precursor, N-acetyl-L-tyrosine. This is typically accomplished through the acetylation of L-tyrosine. A common method involves reacting L-tyrosine with acetic anhydride (B1165640). google.com The reaction conditions, particularly pH, are critical. Carrying out the acylation under weakly alkaline conditions (pH 8–10) can minimize the formation of byproducts like O,N-diacetyl-L-tyrosine. google.com Subsequent adjustment of the pH to a more alkaline state (pH 10-12) helps in the hydrolysis of any diacetylated impurity back to the desired N-acetylated product. google.com Finally, acidification of the solution precipitates the N-acetyl-L-tyrosine. google.com
While direct nitrosation methods for N-acetyl-L-tyrosine to produce this compound are less commonly detailed in standard literature compared to nitration, the synthesis of related nitro derivatives provides insight. For instance, the nitration of N-acetyl-L-tyrosine is a well-established procedure that can be a precursor step or a parallel reaction. Nitration is often achieved using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring. vulcanchem.com
The direct formation of the 3-nitroso derivative from N-acetyl-L-tyrosine can be inferred from studies on reactive nitrogen species (RNS). Peroxynitrite generators and nitric oxide (NO) donors have been shown to produce nitroso derivatives of similar compounds like N-acetyl-L-tryptophan. nih.gov This suggests that a similar reaction of N-acetyl-L-tyrosine with a suitable nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and acid) or other NO-releasing compounds, would be a viable chemical synthetic route. The reaction involves the electrophilic attack of a nitrosating species on the electron-rich aromatic ring of the tyrosine derivative, preferentially at the ortho position to the hydroxyl group.
Enzymatic Approaches for in vitro Generation from Precursors
Enzymatic methods provide a highly specific alternative for generating this compound. Peroxidases, a class of heme-containing enzymes, are central to this approach. They can catalyze the oxidation of N-acetyl-L-tyrosine in the presence of nitric oxide (NO) or its derivatives, leading to the formation of the 3-nitroso product. capes.gov.bracs.org
The reaction is part of a broader set of modifications induced by reactive nitrogen species. The formation of 3-nitrosotyrosine is considered an alternative pathway to the more commonly studied 3-nitrotyrosine. bmbreports.org This pathway involves the reaction of a tyrosyl radical with nitric oxide. bmbreports.org
A key system for this enzymatic synthesis involves a peroxidase, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), hydrogen peroxide (H₂O₂), and a source of nitric oxide. researchgate.netnih.gov The proposed mechanism involves the following steps:
The peroxidase is activated by H₂O₂ to a higher oxidation state (Compound I). acs.org
The activated enzyme oxidizes the N-acetyl-L-tyrosine substrate to generate an N-acetyl-L-tyrosyl radical. bmbreports.org
This tyrosyl radical then reacts with nitric oxide (NO•) in a radical-radical reaction to form this compound. capes.gov.brbmbreports.org
This enzymatic generation has been demonstrated in vitro, where the product formation can be monitored and confirmed. researchgate.netnih.gov For example, studies using myeloperoxidase have shown the generation of nitrated and potentially nitrosated products from N-acetyl-L-tyrosine under physiologically relevant conditions, requiring the enzyme, nitrite (as an NO source), and H₂O₂. nih.govwustl.edu
Optimization of Yield and Purity in Experimental Synthesis
Optimizing the synthesis of N-acetyl-L-tyrosine derivatives is crucial for obtaining high yields and purity, which is essential for subsequent applications.
For the initial chemical synthesis of the N-acetyl-L-tyrosine precursor , a patented method highlights several optimization parameters. google.com Controlling the pH during the acylation reaction is paramount to prevent the formation of O,N-diacetyl-L-tyrosine. The purification process also plays a significant role. Instead of using organic solvents like acetone for recrystallization, which can be costly and environmentally problematic, using hot water (75–80 °C) for dissolving the crude product, followed by decolorization and crystallization, has been shown to be effective. google.com This method reportedly achieves an acylation rate of 95% and a total product yield of 78-80%. google.com
| Parameter | Condition | Purpose/Outcome | Reference |
|---|---|---|---|
| Acylation pH | 8-10 | Minimizes formation of O,N-diacetyl-L-tyrosine byproduct. | google.com |
| Post-acylation pH | 10-12 | Hydrolyzes diacetylated byproducts to the desired N-acetyl product. | google.com |
| Crystallization pH | 1.5-2.2 (Acidic) | Precipitates the final N-acetyl-L-tyrosine product from the solution. | google.com |
| Purification Solvent | Hot Water (75-80 °C) | Avoids organic solvents, reduces cost, and improves safety and purity. | google.com |
For the enzymatic synthesis of this compound , optimization involves controlling the concentrations of the reactants. Research on the myeloperoxidase-catalyzed nitration of N-acetyl-L-tyrosine showed that the reaction was linearly dependent on the nitrite concentration within a physiological range (1–100 μM) and was completed in under 10 minutes. nih.govwustl.edu The reaction is sensitive to inhibitors; for instance, it was inhibited by approximately 20% at plasma concentrations of chloride ions and was also inhibited by the peroxide scavenger catalase and the heme poison sodium azide. nih.govwustl.edu
| Component | Concentration/Condition | Role/Observation | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) | 5 nM | Enzyme catalyst. | nih.gov |
| N-acetyl-L-tyrosine | 0.5 mM | Substrate. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | 50 μM | Oxidant, activates the peroxidase. | nih.gov |
| Nitrite (NO₂⁻) | 1-100 μM | Nitrosating/nitrating precursor; reaction rate is dependent on its concentration. | nih.govwustl.edu |
| Chloride (Cl⁻) | 100 mM (Plasma conc.) | Inhibits the reaction by ~20%. | nih.govwustl.edu |
| Sodium Azide | - | Inhibits the reaction (heme poison). | nih.govwustl.edu |
Purification of the final this compound product typically relies on chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), which can separate the desired product from unreacted precursors and byproducts like 3-nitro-N-acetyl-L-tyrosine. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
397862-97-4 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-nitrosophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-6(14)12-9(11(16)17)5-7-2-3-10(15)8(4-7)13-18/h2-4,9,15H,5H2,1H3,(H,12,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
ZXAKKJHMCLAEGM-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)N=O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Preparative Routes for 3 Nitroso N Acetyl L Tyrosine
Peroxidase-Catalyzed Conversion
Peroxidases, a class of heme-containing enzymes, play a crucial role in the oxidation of 3-Nitroso-N-acetyl-L-tyrosine. nih.govnih.govcapes.gov.brimrpress.com In the presence of hydrogen peroxide (H₂O₂), enzymes like horseradish peroxidase can catalyze the conversion of this compound to its corresponding iminoxyl radical, which is a step towards the formation of 3-nitrotyrosine (B3424624). nih.govresearchgate.net This enzymatic oxidation has been demonstrated in various experimental systems, including those involving prostaglandin (B15479496) H synthase-2, where the presence of a nitric oxide donor leads to the formation of nitrotyrosine. nih.gov
Non-Enzymatic Oxidation Routes
While enzymatic pathways are significant, non-enzymatic oxidation of this compound can also occur. The reaction of tyrosyl radicals with nitric oxide can lead to the formation of 3,3′-dityrosine as a major product, alongside 3-nitrotyrosine. researchgate.net The chemical environment, including the presence of other reactive nitrogen species, can influence the final products. nih.gov For instance, the reduction of nitrotyrosine to aminotyrosine has been observed in non-enzymatic systems requiring heme and thiols, suggesting a complex interplay of redox reactions. pnas.orgpnas.org
Generation and Characterization of Tyrosine Iminoxyl Radicals
.
Peroxidase-Mediated Oxidation of Synthetic this compound
The oxidation of synthetic this compound by peroxidase enzymes, such as horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), is a key reaction for generating specific radical intermediates. researchgate.netnih.govnih.gov This process has been utilized in research to verify the identity of radical species formed in more complex biological systems. researchgate.net The synthesis of this compound, as opposed to 3-nitroso-L-tyrosine, is often preferred for experimental studies due to the significantly greater solubility of the N-acetylated starting material, N-acetyl-L-tyrosine, and to prevent unwanted chemical reactions at the amine group. researchgate.net
In this reaction, this compound acts as a substrate for the peroxidase. The enzyme, in its activated state, facilitates a one-electron oxidation of the nitrosotyrosine derivative. nih.govnih.gov This oxidation event leads directly to the formation of a tyrosine iminoxyl radical (>C=N-O•). nih.govnih.gov The generation of this specific radical from a synthetic precursor provides a clean system for its characterization and confirms its role as a plausible intermediate in pathways involving the reaction of nitric oxide with tyrosyl radicals. researchgate.netnih.gov This peroxidase-mediated oxidation is a crucial step in an alternative mechanism for the formation of 3-nitrotyrosine (B3424624), a marker for oxidative stress. bmbreports.org The pathway involves the initial formation of 3-nitrosotyrosine, which is then oxidized to produce 3-nitrotyrosine, a process that can be mediated by heme peroxidases and H₂O₂. researchgate.net
Spectroscopic Identification of Iminoxyl Radical Intermediates (e.g., Electron Spin Resonance)
Electron Spin Resonance (ESR) spectroscopy is the primary technique used for the detection and characterization of the transient iminoxyl radical intermediate generated from the oxidation of this compound. researchgate.netnih.govnih.gov The iminoxyl radical gives a characteristic ESR spectrum that allows for its unequivocal identification. researchgate.netbeilstein-journals.org The spectra of iminoxyl radicals are distinguished by large hyperfine splitting constants from the nitrogen nucleus (¹⁴N), typically in the range of 28–33 G, which is significantly different from other N-oxyl radicals like aminoxyls (aN ≈ 15 G). beilstein-journals.org
In studies involving the horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) mediated oxidation of synthetic this compound, the resulting ESR spectrum was found to be nearly identical to that detected when free L-tyrosine was oxidized by HRP/H₂O₂ in the presence of nitric oxide. researchgate.net This provides strong evidence that the iminoxyl radical is a common intermediate. researchgate.netnih.gov The high-resolution ESR spectrum of the tyrosine iminoxyl radical is characterized by specific hyperfine coupling constants. researchgate.netnih.gov
| Parameter | Value | Source(s) |
| Isotropic Nitrogen Hyperfine Coupling (aN) | ~28.2 - 28.4 G | researchgate.netnih.gov |
| Proton Hyperfine Coupling (aH) | ~2.2 G | researchgate.netnih.gov |
This table presents the Electron Spin Resonance (ESR) spectroscopic parameters for the tyrosine iminoxyl radical generated from this compound.
The proton hyperfine coupling is assigned to the proton located ortho to the phenoxyl oxygen on the tyrosine ring. nih.gov These ESR experiments have been successfully conducted in both aqueous buffers and ethylene (B1197577) glycol-buffered solutions, with the latter used to prevent aggregation upon freezing for low-temperature measurements. researchgate.net The use of ESR spectroscopy has been fundamental in confirming the identity of the tyrosine iminoxyl radical and elucidating the reaction mechanism involving 3-nitrosotyrosine. nih.govnih.govepistemonikos.org
Participation in Reactive Nitrogen Species (RNS) Chemistry in Model Systems
Interactions with Nitric Oxide and Peroxynitrite Analogs
3-Nitrosotyrosine, for which this compound serves as a synthetic analog, is a key intermediate in the complex chemistry of reactive nitrogen species (RNS). bmbreports.orgnih.gov RNS are generated when excess nitric oxide (•NO) reacts with reactive oxygen species (ROS), leading to the formation of molecules like peroxynitrite (ONOO⁻). bmbreports.orgwikipedia.org The formation of 3-nitrosotyrosine can occur via the reaction of a tyrosyl radical with •NO. bmbreports.org This pathway is considered an alternative route to tyrosine nitration, especially under conditions where the direct nitrating agent, peroxynitrite, might be less available or its reactivity is modulated by the cellular environment. nih.gov
While glutathione (B108866), a major cellular antioxidant, does not react directly with •NO, it can effectively reduce other reactive species. nih.gov This suggests that the pathway involving the reaction of a tyrosyl radical with the longer-lived •NO to form 3-nitrosotyrosine could be highly relevant in vivo. nih.gov The subsequent oxidation of 3-nitrosotyrosine can then lead to 3-nitrotyrosine. bmbreports.orgnih.gov Peroxynitrite itself is a potent oxidant and nitrating agent that can directly modify tyrosine residues to form 3-nitrotyrosine. wikipedia.orgnih.gov The chemistry of 3-nitrosotyrosine is thus intricately linked with the actions of both nitric oxide and peroxynitrite, representing a crucial node in the network of RNS-mediated modifications. bmbreports.orgnih.gov
Mechanistic Insights into Protein Nitration Processes
The study of 3-nitrosotyrosine and its derivatives provides significant mechanistic insights into protein tyrosine nitration, a post-translational modification that serves as a biomarker for "nitroxidative stress". bmbreports.orgnih.gov While protein nitration was initially thought to occur primarily through the action of peroxynitrite or nitrogen dioxide (•NO₂), an alternative pathway involving 3-nitrosotyrosine has been established. bmbreports.orgnih.gov
This alternative mechanism proceeds in two main steps:
Formation of a Tyrosyl Radical: A protein tyrosine residue is first oxidized by a one-electron oxidant to form a tyrosyl radical (Tyr•). nih.gov
Reaction with Nitric Oxide: The tyrosyl radical then reacts with nitric oxide (•NO) to form a 3-nitrosotyrosine residue within the protein. bmbreports.org
Oxidation to 3-Nitrotyrosine: The 3-nitrosotyrosine residue is subsequently oxidized, in a two-electron oxidation step, to yield the final 3-nitrotyrosine product. bmbreports.org
This pathway is particularly relevant for metal-containing proteins and in environments where strong physiological reductants like glutathione are present, as these reductants can inhibit other nitration pathways but not the reaction between •NO and a tyrosyl radical. bmbreports.orgnih.gov Therefore, the formation of 3-nitrosotyrosine as an intermediate provides a route to protein nitration that can circumvent the in vivo reducing environment. bmbreports.org This mechanism highlights that protein nitration is not solely dependent on highly reactive species like peroxynitrite but can also proceed through a radical-radical combination with nitric oxide, followed by oxidation. nih.govbmbreports.org
Enzymatic and Cellular Contexts of 3 Nitroso N Acetyl L Tyrosine Reactivity
Peroxidase Systems and Radical Quenching
The chemical reactivity of 3-Nitroso-N-acetyl-L-tyrosine has been notably explored within the context of peroxidase-mediated reactions and its role in radical chemistry. Peroxidase systems, such as horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), can oxidize this compound. researchgate.net This oxidation process is of significant interest as it leads to the generation of the N-acetyl-L-tyrosine iminoxyl radical. researchgate.netnih.gov The formation of this radical species has been unequivocally identified using electron spin resonance (ESR) spectroscopy, providing a valuable method for studying radical intermediates. researchgate.netnih.gov
The choice of this compound for these studies, as opposed to 3-nitroso-L-tyrosine, is often for practical reasons. The precursor, N-acetyl-L-tyrosine, has considerably greater solubility than L-tyrosine, facilitating experimental procedures. researchgate.net Furthermore, the acetylation of the amino group prevents potential side reactions at this site, allowing for a more focused investigation of the chemistry at the phenolic ring. researchgate.net
The reaction of a tyrosyl radical with nitric oxide (•NO) is a radical/radical quenching reaction that is expected to form an ESR-silent 3-nitrosocyclohexadienone species. This species can then rearrange to form 3-nitrosotyrosine (B12573750). nih.gov It has been proposed that the one-electron oxidation of 3-nitrosotyrosine results in the formation of the tyrosine iminoxyl radical. nih.govnih.gov This pathway has been investigated in systems like photosystem II and prostaglandin (B15479496) H synthase-2, where iminoxyl radical intermediates have been detected. nih.govnih.gov The use of synthetic this compound in peroxidase systems has been crucial in confirming the identity of the tyrosine iminoxyl radical, as it generates a nearly identical ESR spectrum to that observed in biological systems where tyrosine and nitric oxide react. researchgate.net
Table 1: Experimental Systems for Iminoxyl Radical Generation from this compound
| Experimental System | Reactants | Detected Radical Species | Analytical Technique | Reference |
| Peroxidase Oxidation | Horseradish Peroxidase (HRP), H₂O₂, this compound | N-acetyl-L-tyrosine iminoxyl radical | Electron Spin Resonance (ESR) | researchgate.net |
| Biological Mimic | Free L-tyrosine, Nitric Oxide, Peroxidase | L-tyrosine iminoxyl radical | Electron Spin Resonance (ESR) | nih.gov |
Role in Tyrosine Metabolism and Derivatization by Aminoacylases (specifically N-acetyl-L-tyrosine as a substrate)
The primary enzymatic context for the precursor of this compound, which is N-acetyl-L-tyrosine, involves its hydrolysis by aminoacylases. Specifically, Aminoacylase 3 (AA3), also known as Acylase III, is an enzyme that mediates the deacetylation of N-acetyl aromatic amino acids. nih.gov AA3 is highly expressed in the kidney, liver, and brain and catalyzes the hydrolysis of N-acetyl-L-tyrosine to produce L-tyrosine and acetate. nih.gov This metabolic conversion is a critical step in the processing of N-acetylated amino acids. patsnap.com
While N-acetyl-L-tyrosine is a known substrate for AA3, the direct interaction of this compound with aminoacylases has not been extensively documented. The nitrosation of the tyrosine ring could potentially alter its recognition and processing by these enzymes. The formation of this compound is more closely associated with pathways of nitrosative stress, where reactive nitrogen species (RNS) modify amino acid residues. bmbreports.org
The metabolism of N-acetyl-L-tyrosine is significant as it serves as a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, after its deacetylation to L-tyrosine. patsnap.com The formation of this compound represents a diversion from this normal metabolic pathway, leading to a modified amino acid with distinct biochemical properties and potential downstream effects related to nitrosative stress rather than neurotransmitter synthesis. patsnap.combmbreports.org
Table 2: Enzymatic Hydrolysis of N-acetyl-L-tyrosine
| Enzyme | Substrate | Products | Cellular Location | Reference |
| Aminoacylase 3 (AA3) | N-acetyl-L-tyrosine | L-tyrosine, Acetate | Kidney, Liver, Brain | nih.gov |
| α-Chymotrypsin | N-benzoyl-L-tyrosine p-nitroanilide | N-benzoyl-L-tyrosine, p-nitroaniline | In vitro study | nih.gov |
Investigations into its Impact on Protein Function and Structure in Experimental Systems
The modification of tyrosine residues to 3-nitrosotyrosine, and its subsequent oxidation to 3-nitrotyrosine (B3424624), can have a profound impact on protein structure and function. bmbreports.org The introduction of a nitro group (-NO₂) onto the phenolic ring of tyrosine alters its physicochemical properties. bmbreports.org This includes a significant decrease in the pKa of the hydroxyl group from approximately 10.1 to 7.2, which introduces a net negative charge at physiological pH. bmbreports.org This change, along with the steric bulk of the nitro group, can disrupt local protein conformation and catalytic activity. bmbreports.org
While 3-nitrosotyrosine is considered an intermediate, its formation is the initial step in a pathway that leads to more stable modifications like 3-nitrotyrosine. bmbreports.org The presence of 3-nitrotyrosine in proteins is often used as a biomarker for "nitroxidative stress," a condition characterized by the overproduction of reactive nitrogen species. nih.gov This modification can lead to either a gain or loss of protein function. nih.gov For example, protein tyrosine nitration can inhibit enzyme activity and interfere with signal transduction pathways that are dependent on tyrosine phosphorylation. pnas.org
Experimental studies have shown that the formation of 3-nitrosotyrosine can be an alternative pathway to the formation of 3-nitrotyrosine, particularly in transition metal-containing proteins. bmbreports.org The stability of 3-nitrosotyrosine within proteins has been demonstrated in molecules like angiotensin and bovine serum albumin, where it can be identified by mass spectrometry following enzymatic digestion. bmbreports.org This indicates that even the transient nitrosation of tyrosine can be a significant event in altering protein structure and function.
Table 3: Physicochemical Changes and Functional Consequences of Tyrosine Nitration
| Property Altered | Change | Consequence on Protein | Reference |
| pKa of phenolic group | Decrease from ~10.1 to ~7.2 | Introduction of negative charge at physiological pH, altered electrostatic interactions | bmbreports.org |
| Steric hindrance | Addition of bulky nitro group | Disruption of local protein conformation, altered substrate binding | nih.gov |
| Redox potential | Modified | Affects role in electron transfer reactions | nih.gov |
| Phosphorylation | Inhibited | Disruption of signaling pathways | pnas.org |
Studies in Prokaryotic and Eukaryotic Model Cells (e.g., macrophage lines, plant cells)
The biological effects of tyrosine nitrosation and nitration have been investigated in various prokaryotic and eukaryotic model systems. In the murine macrophage cell line RAW 264.7, the activation of nitric oxide synthase (NOS) has been linked to the nitration of protein-bound tyrosine. nih.gov Studies have shown that treatment of these cells with inflammatory stimuli like zymosan leads to a significant increase in protein-bound 3-nitrotyrosine. nih.gov This process can be inhibited by NOS inhibitors, confirming the role of nitric oxide in this post-translational modification within macrophages. nih.gov Furthermore, recent research in RAW 264.7 cells has explored the conversion of 3-nitrotyrosine to 3-aminotyrosine (B249651), suggesting a potential cellular mechanism for the metabolism or removal of this modification. acs.org The use of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a nitric oxide donor, has been shown to induce the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and copper-zinc superoxide dismutase (CuZnSOD) in a murine macrophage cell line. sigmaaldrich.com
In plant cells, protein tyrosine nitration is recognized as a post-translational modification associated with nitro-oxidative stress and has been observed under various physiological and stress conditions. nih.govfrontiersin.org For instance, in pea (Pisum sativum) roots, protein tyrosine nitration is prevalent throughout development and intensifies during senescence. nih.gov Studies in tobacco BY-2 cell cultures have demonstrated that the application of nitrating agents like peroxynitrite leads to an increase in immunodetectable nitrated proteins. frontiersin.org This modification can alter protein function, leading to either gain or loss of activity, and is considered a marker for nitrosative stress in plants under conditions such as salinity, extreme temperatures, and pathogen attack. nih.gov
In prokaryotes, such as Escherichia coli, the conversion of 3-nitrotyrosine to 3-aminotyrosine has been demonstrated, mediated by endogenous nitroreductases like nitrate (B79036) reductase and glutathione (B108866) reductase. acs.org This suggests that bacteria possess enzymatic pathways to metabolize nitrated amino acids, potentially as a defense mechanism against nitrosative stress.
Table 4: Observations of Tyrosine Nitration/Nitrosation in Model Cell Systems
| Cell System | Observation | Implication | Reference |
| RAW 264.7 (murine macrophage) | Increased protein tyrosine nitration upon inflammatory stimulation. | Role of nitric oxide in post-translational modifications during inflammation. | nih.gov |
| RAW 264.7 (murine macrophage) | Conversion of 3-nitrotyrosine to 3-aminotyrosine. | Potential for cellular processing of nitrated proteins. | acs.org |
| Pea (Pisum sativum) plant cells | Protein tyrosine nitration increases during development and senescence. | A role for this modification in normal physiological processes and stress responses. | nih.gov |
| Tobacco BY-2 cells | Exogenous nitrating agents increase nitrated proteins. | Demonstrates the susceptibility of plant proteins to nitrosative modification. | frontiersin.org |
| Escherichia coli (prokaryote) | Enzymatic conversion of 3-nitrotyrosine to 3-aminotyrosine. | Existence of prokaryotic pathways for metabolizing nitrated amino acids. | acs.org |
Table of Compounds
Emerging Research Avenues and Methodological Advancements
Development of Advanced Probes and Tracers for Tyrosine Modification Pathways
The transient and often low-abundance nature of nitrosated intermediates like 3-Nitroso-n-acetyl-l-tyrosine necessitates the development of highly sensitive and specific detection methods. Recent years have seen a surge in the creation of sophisticated molecular tools designed to probe and trace these modification pathways in complex biological milieu.
A significant area of progress is the design of fluorescent probes . Researchers have developed novel supramolecular sensors for the detection of 3-nitrotyrosine (B3424624), the stable end-product of the pathway involving 3-nitrosotyrosine (B12573750). uva.esacs.org For instance, a fluorescent cage based on tetraphenylethenes has been shown to selectively bind and detect 3-nitrotyrosine in human blood serum through fluorescence quenching, offering a potential new diagnostic tool for conditions associated with inflammation and kidney disease. uva.es Another approach utilizes cucurbit biomedres.usuril-based supramolecular probes that also operate via fluorescence quenching upon binding to 3-nitrotyrosine, demonstrating high precision in biological samples like human serum and plasma. acs.orgnih.gov Furthermore, metal-organic framework (MOF)-based fluorescent sensors are emerging as a versatile platform for the detection of 3-nitrotyrosine, showcasing high sensitivity and selectivity. researchgate.netresearcher.life
In addition to fluorescent probes for the downstream product, synthetic probes for chemoproteomic profiling are enabling the broader study of tyrosine modifications. nih.gov These tools help to identify proteins that have undergone amination at tyrosine residues, a modification that can result from the reduction of 3-nitrotyrosine. nih.gov Such probes are crucial for understanding the potential reversibility and downstream signaling consequences of tyrosine nitration. nih.govacs.org Chemical reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are also being employed to covalently modify tyrosine residues, with the pattern of modification providing insights into protein conformation and solvent accessibility, which can be altered by post-translational modifications. bohrium.com
Radiolabeled tracers represent another important class of tools. While tracers like O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET) are primarily used in positron emission tomography (PET) to image general amino acid metabolism, particularly in neuro-oncology, the principles can be adapted to develop more specific tracers for modification pathways. wikipedia.org The development of tracers that can specifically enter nitrosation pathways would be a major leap forward in visualizing these processes in vivo. The use of stable isotope-labeled tracers has been fundamental in determining the kinetics of phenylalanine hydroxylation to tyrosine, and similar models are key to quantifying the rates of tyrosine modification. researchgate.net
| Probe/Tracer Type | Example | Detection Principle | Application |
| Fluorescent Supramolecular Sensor | Tetraphenylethene-based cage | Fluorescence Quenching | Detection of 3-nitrotyrosine in serum uva.es |
| Fluorescent Supramolecular Probe | Cucurbit biomedres.usuril-based probe | Fluorescence Quenching | Detection of 3-nitrotyrosine in serum and plasma acs.orgnih.gov |
| MOF-based Fluorescent Sensor | Zn(II)-MOF | Luminescence Quenching | Detection of 3-nitrotyrosine researchgate.netresearcher.life |
| Chemoproteomic Probe | SALc-Yn | Affinity-based enrichment | Profiling of 3-aminotyrosine-modified proteins nih.gov |
| Chemical Modification Reagent | PTAD | Covalent conjugation | Probing protein structure and tyrosine accessibility bohrium.com |
| Radiopharmaceutical Tracer | [18F]FET | PET Imaging | Imaging amino acid transport and metabolism wikipedia.org |
Computational Modeling and Quantum Chemical Calculations of Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in tyrosine nitrosation. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed energetic and structural information about the transient species and transition states that are often difficult or impossible to capture experimentally. nih.govresearchgate.net
Studies employing DFT have investigated the interaction between the tyrosyl radical and nitric oxide (NO), which is a critical step in the formation of 3-nitrosotyrosine. nih.gov These calculations have helped to map out the potential energy surface of the reaction, identifying the formation of an intermediate complex and subsequent rearrangement to the nitrosated product. nih.gov Theoretical investigations have confirmed that the reaction can proceed via an iminoxyl radical, which is a key intermediate. researchgate.net
Quantum chemical calculations have also been used to study the structural, electronic, and vibrational properties of 3-nitrotyrosine, the downstream product of 3-nitrosotyrosine oxidation. researchgate.netnih.gov These studies help to interpret experimental spectroscopic data and provide a deeper understanding of the molecule's properties. By comparing the calculated properties of different isomers and conformers with experimental data from techniques like infrared multiple photon dissociation (IRMPD) spectroscopy, researchers can deduce the precise structures of these molecules in the gas phase. researchgate.net
Furthermore, computational models are being used to explore the broader context of nitrosative stress. For example, multiphase kinetic models are being developed to simulate the effects of air pollutants on protein modification and nitrotyrosine formation in the epithelial lining fluid of the lungs. acs.org These models incorporate numerous reaction pathways, including the oxidation of tyrosine by various reactive species and its subsequent reaction with nitrogen dioxide to form nitrotyrosine. acs.org Such models are crucial for predicting the biological impact of environmental exposures.
| Computational Method | Focus of Study | Key Findings |
| Density Functional Theory (DFT) | Tyrosyl radical and nitric oxide interaction | Elucidation of the nitrotyrosine formation radical mechanism via an iminoxyl radical intermediate. nih.govresearchgate.net |
| DFT, PM3, Molecular Mechanics | Structural and electronic properties of nitrotyrosine | Optimization of molecular geometry and calculation of vibrational and electronic properties. researchgate.netnih.gov |
| Quantum Chemical Calculations | Activation of nitrosamines | Calculation of reaction energies and transition state barriers for metabolic activation pathways. frontiersin.org |
| Kinetic Multilayer Model | Effects of air pollutants on tyrosine modification | Simulation of complex reaction pathways leading to nitrotyrosine formation in a biological fluid. acs.org |
Interdisciplinary Approaches in Studying Nitrosative Modifications in Complex Biological Systems
Understanding the role of this compound and related nitrosative modifications in complex biological systems requires the integration of knowledge and techniques from multiple scientific disciplines. This interdisciplinary approach, combining chemistry, biology, physics, and computational science, is proving to be powerful in unraveling the complexities of nitrosative stress.
Chemical biology offers a suite of tools for studying post-translational modifications (PTMs) in their native environment. nih.gov This includes the development of the aforementioned probes and chemical modification strategies to label and identify proteins that are subject to nitrosation. jst.go.jp These methods, when combined with advanced analytical techniques like mass spectrometry, form the core of proteomics , which aims to identify and quantify the full complement of nitrated proteins (the "nitroproteome") within a cell or tissue. nih.govnih.gov Identifying the specific tyrosine residues that are nitrated is crucial for understanding how this modification affects protein structure and function. nih.govacs.org
Systems biology integrates large-scale experimental data with computational modeling to understand how perturbations, such as nitrosative stress, affect entire biological networks. nih.gov For example, by combining state-of-the-art mass spectrometry to identify S-nitrosylated proteins with large-scale computational analysis, researchers have been able to map the reprogramming of the S-nitroso-proteome during aging in the brain. nih.gov This approach allows for the identification of key proteins and biological processes that could serve as therapeutic targets for age-related disorders. nih.gov
The study of nitrosative stress is also deeply integrated with clinical and pathological research . Increased levels of 3-nitrotyrosine and other markers of nitrosative stress have been linked to a wide array of diseases, including neurodegenerative disorders, diabetes, cancer, and inflammatory conditions like multiple sclerosis and lichen planus. mdpi.comichsmt.orgumich.edunih.gov Interdisciplinary studies that correlate the levels of these biomarkers with disease progression and patient outcomes are essential for developing new diagnostic and therapeutic strategies. mdpi.comfrontiersin.org For instance, research into diabetic neuropathy has used peroxynitrite decomposition catalysts to probe the pathogenic role of nitrosative stress in animal models, demonstrating a direct link between this chemical process and the disease phenotype. umich.edu
These interdisciplinary efforts are crucial for translating fundamental chemical knowledge about compounds like this compound into a meaningful understanding of human health and disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for producing 3-Nitroso-N-acetyl-L-tyrosine while minimizing side reactions?
- Methodological Answer : The nitrosation of N-acetyl-L-tyrosine requires controlled pH (ideally acidic conditions) and temperature to avoid over-nitrosation or decomposition. Ascorbic acid can be used to quench excess nitrosating agents, as demonstrated in studies on blocking N-nitrosation reactions . Purification via reverse-phase HPLC (RP-HPLC) with UV detection at 280 nm is recommended, based on USP standards for N-acetyl-L-tyrosine purity assessment .
Q. Which analytical techniques ensure accurate structural characterization and purity assessment of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the nitroso group’s position and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be quantified using USP-grade HPLC methods with a C18 column and mobile phase gradients optimized for nitroso derivatives . Cross-reactivity assays with anti-nitrotyrosine antibodies (e.g., lack of reactivity with 3-chloro-L-tyrosine or phospho-L-tyrosine) should confirm specificity .
Q. How should researchers mitigate instability of this compound during storage and experimentation?
- Methodological Answer : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. In aqueous solutions, maintain pH 6–7 and include antioxidants (e.g., 1 mM EDTA) to suppress radical-mediated decomposition. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .
Advanced Research Questions
Q. How can conflicting data on the pro-oxidant vs. antioxidant effects of this compound in cellular models be reconciled?
- Methodological Answer : Contradictions may arise from cell type-specific redox environments (e.g., glutathione levels) or assay conditions (e.g., oxygen tension). Use real-time fluorescent probes (e.g., H2DCFDA for ROS) alongside parallel experiments in primary vs. immortalized cells. Dose-response studies (1–100 µM) and LC-MS/MS quantification of intracellular metabolites are critical .
Q. What in vivo experimental designs are optimal for studying the pharmacokinetics of this compound?
- Methodological Answer : Employ isotope-labeled analogs (e.g., ¹⁴C or deuterated derivatives) for precise tracking in plasma and tissues. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish parent compounds from metabolites. Consider species-specific differences in nitroso compound metabolism, as shown in N-nitroso food contaminant studies .
Q. What strategies elucidate the enzyme interaction mechanisms of this compound in signaling pathways?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten analysis) with purified enzymes (e.g., tyrosine hydroxylase or nitrosoglutathione reductase) to assess inhibition/activation. Pair these with molecular docking simulations to predict binding sites. Validate findings using knockout cell lines or CRISPR-edited enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
